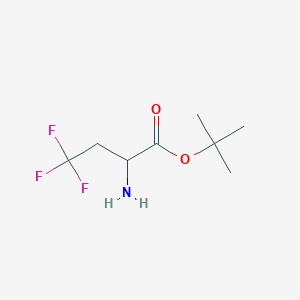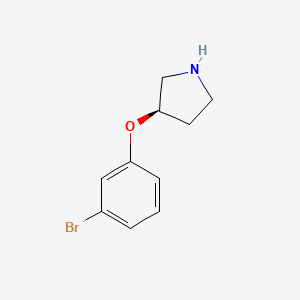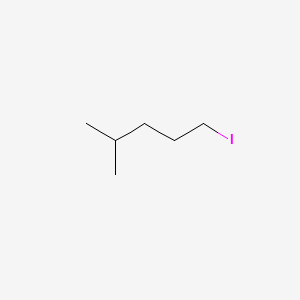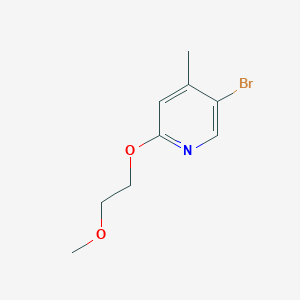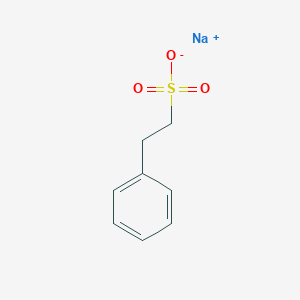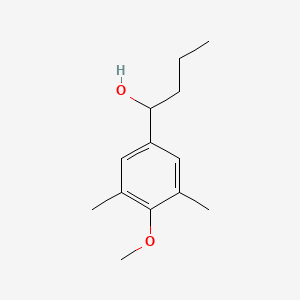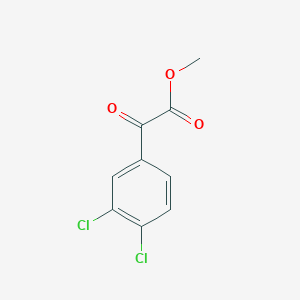![molecular formula C8H11Cl2N3O3 B7976379 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine CAS No. 398118-10-0](/img/structure/B7976379.png)
2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a triazine ring substituted with a 2-(2-methoxyethoxy)ethoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms with the 2-(2-methoxyethoxy)ethoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions .
化学反应分析
Types of Reactions
2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a triazine derivative with an amine group, while oxidation might produce a triazine oxide .
科学研究应用
2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers .
作用机制
The mechanism of action of 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target enzyme .
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but lacks the 2-(2-methoxyethoxy)ethoxy group.
2,4,6-Trichloro-1,3,5-triazine: The parent compound with three chlorine atoms.
2,4-Dichloro-6-ethoxy-1,3,5-triazine: Similar but with an ethoxy group instead of the 2-(2-methoxyethoxy)ethoxy group .
Uniqueness
2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine is unique due to the presence of the 2-(2-methoxyethoxy)ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
属性
IUPAC Name |
2,4-dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O3/c1-14-2-3-15-4-5-16-8-12-6(9)11-7(10)13-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBRYPDSADRZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=NC(=NC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30783011 |
Source


|
| Record name | 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30783011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398118-10-0 |
Source


|
| Record name | 2,4-Dichloro-6-[2-(2-methoxyethoxy)ethoxy]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30783011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






